![molecular formula C11H15F2NO B12963397 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine](/img/structure/B12963397.png)
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylpropan-1-amine moiety
Vorbereitungsmethoden
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions to yield the corresponding alcohol.
Amination: The final step involves the conversion of the alcohol to the desired amine through an amination reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The difluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
- 1-(2,5-Difluoro-4-methoxyphenyl)-2-phenylethanone
- (2,5-Difluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
- (2,5-Difluoro-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C11H15F2NO |
---|---|
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
1-(2,5-difluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-6(2)11(14)7-4-9(13)10(15-3)5-8(7)12/h4-6,11H,14H2,1-3H3 |
InChI-Schlüssel |
AQGBXEXJKXEEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC(=C(C=C1F)OC)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.